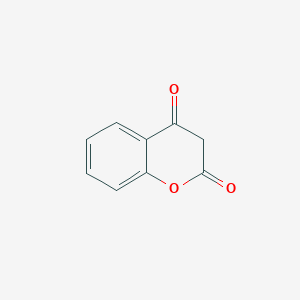

2H-chromene-2,4(3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

chromene-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLSCAPEANVCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405288 | |

| Record name | 2H-chromene-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4438-85-1 | |

| Record name | 2H-chromene-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Core Heterocyclic Scaffold in Organic Chemistry Research

The 2H-chromene-2,4(3H)-dione structure is a fused heterocyclic system, integrating a benzene (B151609) ring with a pyran-2,4-dione ring. This arrangement imparts a unique electronic and structural character, making it a privileged scaffold in organic chemistry. The presence of both electron-rich and electron-deficient centers, along with reactive carbonyl groups and an acidic hydroxyl group (in its tautomeric form, 4-hydroxycoumarin), provides multiple sites for chemical modification. This versatility allows chemists to construct a vast library of derivatives with tailored properties.

The core structure is not only a synthetic target but also the nucleus of many naturally occurring compounds. arabjchem.org Its inherent reactivity and the potential for stereoselective functionalization make it an attractive building block for creating complex molecular architectures.

Pervasive Role in Synthetic Methodologies and Chemical Transformations

2H-Chromene-2,4(3H)-dione, often in its 4-hydroxycoumarin (B602359) tautomeric form, is a cornerstone in a multitude of synthetic methodologies. arabjchem.org Its acidic proton at the C3 position and the nucleophilicity of the C3 carbon in the presence of a base enable a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key transformations involving this scaffold include:

Alkylation and Acylation: The C3 position is readily alkylated and acylated, providing access to a diverse range of derivatives. arabjchem.orgsciepub.com For instance, C3-allylation is a significant strategy for C-C bond formation. arabjchem.org

Condensation Reactions: It readily condenses with aldehydes and other carbonyl compounds. A notable example is the synthesis of 3,3-arylidene bis(4-hydroxycoumarins) through reaction with aromatic aldehydes. scirp.org

Multicomponent Reactions (MCRs): The scaffold is a frequent participant in one-pot multicomponent reactions, which are highly efficient for generating molecular complexity in a single step. researchgate.netbohrium.comjsynthchem.com These reactions often lead to the synthesis of novel heterocyclic systems. For example, a catalyst-free, one-pot, three-component condensation of 4-hydroxycoumarin, glyoxalic acid monohydrate, and various amines in water has been developed to synthesize novel 2H-furo[3,2-c]chromene-2,4(3H)-dione derivatives. researchgate.net

Cyclization Reactions: It serves as a precursor for the synthesis of more complex fused heterocyclic systems, such as chromeno[4,3-c]pyrazoles and pyran derivatives. researchgate.net

The development of green and efficient synthetic protocols, such as using water as a solvent or employing reusable nanocatalysts, highlights the ongoing innovation in the chemistry of this compound. researchgate.netjsynthchem.com

Importance As a Structural Motif in Medicinal Chemistry Research

The 2H-chromene-2,4(3H)-dione nucleus is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. arabjchem.orgontosight.ai Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities. arabjchem.orgresearchgate.netrjptonline.org

| Pharmacological Activity | Examples of Derivatives/Related Compounds | Citation |

|---|---|---|

| Anticoagulant | Warfarin (B611796), Coumatetralyl | arabjchem.org |

| Anticancer | (Z)-[(2H-chromen-3-yl)methylene]azolidinones, Chromane-2,4-dione derivatives | nih.govresearchgate.netnih.gov |

| Antibacterial/Antifungal | 3-acyl and 3-carbamoyl-4-hydroxycoumarins, Chromene-sulfonamide hybrids | arabjchem.orgscirp.orgmdpi.com |

| Antiviral | Derivatives have shown activity against viruses like HIV. | arabjchem.orgresearchgate.net |

| Anti-inflammatory | Various chromene derivatives have been investigated. | researchgate.netrjptonline.org |

| Antioxidant | Hydroxycoumarins are known to scavenge reactive oxygen species. | arabjchem.orgresearchgate.net |

The chromane-2,4-dione moiety has been shown to be a critical component in compounds exhibiting cytotoxic effects against various cancer cell lines. nih.gov For instance, derivatives bearing a halogen on an exocyclic phenyl ring have demonstrated high potency. nih.gov Furthermore, the fusion of the chromene ring with other heterocyclic systems like thiazolidine-2,4-dione, rhodanine, or hydantoin (B18101) has yielded potent anticancer agents. researchgate.netnih.gov

Current Research Trends and Future Directions in 2h Chromene 2,4 3h Dione Investigation

Conventional Synthetic Approaches

Conventional methods for synthesizing the this compound core structure, often starting from its tautomer 4-hydroxycoumarin (B602359), have been well-established. These approaches typically involve multicomponent reactions, one-pot procedures, cyclization reactions, and Knoevenagel condensation strategies, which provide efficient access to a wide array of derivatives.

Multicomponent Reaction (MCR) Protocols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. sharif.edujsynthchem.com This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity. sharif.edu

Several MCR protocols have been developed for synthesizing derivatives of this compound. A common strategy involves the one-pot, three-component condensation of 4-hydroxycoumarin, an aldehyde, and a C-H activated acid or other nucleophile. bohrium.comfrontiersin.org For instance, novel 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-(arylamino)-1H-indene-1,3(2H)-dione derivatives have been synthesized through a three-component reaction of 4-hydroxycoumarin, ninhydrin, and various aromatic amines. bohrium.com This reaction can be facilitated by an organocatalyst like guanidine (B92328) hydrochloride under solvent-free conditions, offering high yields and short reaction times. bohrium.com

Another example is the synthesis of pyrano[3,2-c]chromene-diones through the reaction of aromatic aldehydes, indan-1,3-dione, and 4-hydroxycoumarin. frontiersin.org This MCR can be catalyzed by a magnetically recoverable nanocomposite, Fe3O4@SiO2@dapsone-Cu, in water, highlighting a green and efficient approach. frontiersin.org The mechanism often begins with the catalyst activating the aldehyde, followed by a nucleophilic attack from a C-H acidic compound (like indan-1,3-dione) to form a chalcone (B49325) intermediate. Subsequently, a Michael addition of 4-hydroxycoumarin to this intermediate, followed by intramolecular cyclization and dehydration, yields the final product. frontiersin.org

Microwave assistance has also been employed to accelerate MCRs for chromene synthesis, significantly reducing reaction times and often improving yields. nih.govresearchgate.net For example, 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles were synthesized in high yields via a multicomponent condensation of 1-naphthol, malononitrile (B47326), and arylglyoxals under solvent-free microwave conditions. researchgate.net

Table 1: Examples of Multicomponent Reactions for Chromene Derivative Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin, Ninhydrin, Aromatic Amines | Guanidine hydrochloride, Solvent-free | 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-(arylamino)-1H-indene-1,3(2H)-diones | High | bohrium.com |

| Aromatic Aldehydes, Indan-1,3-dione, 4-Hydroxycoumarin | Fe3O4@SiO2@dapsone-Cu MNPs, Water | Pyrano[3,2-c]chromene-diones | High | frontiersin.org |

| 1-Naphthol, Malononitrile, Arylglyoxals | Mg-Al hydrotalcite, Microwave, Solvent-free | 2-Amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles | 70-89% | researchgate.net |

| Aldehyde, Malononitrile, Dimedone | Nano-kaoline/BF3/Fe3O4, Solvent-free | 4H-Chromenes | High | sharif.edu |

| 4-Hydroxycoumarin, Aldehydes, 3-Aminopyrazole | L-Proline | Pyrimidino Chromen-2-ones | Not specified | researchgate.net |

One-Pot Synthesis Procedures

One-pot syntheses, which often encompass MCRs, are characterized by the sequential addition of reagents to a reactor without isolating intermediate compounds. This approach enhances efficiency by reducing the number of purification steps and minimizing solvent waste.

A facile one-pot, three-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives combines substituted aldehydes, malononitrile, and dimedone. nih.gov This reaction can be catalyzed by pyridine-2-carboxylic acid (P2CA) in a water-ethanol mixture, achieving yields up to 98%. nih.gov Similarly, nano-cellulose/Ti(IV)/Fe3O4 has been used as a magnetic nanocatalyst for the one-pot synthesis of chromenes from aromatic aldehydes, malononitrile, and a 1,3-diketone under solvent-free conditions. nih.gov

The synthesis of novel 2H-furo[3,2-c]chromene-2,4(3H)-dione derivatives has been accomplished through a one-pot, three-component condensation of 4-hydroxycoumarin, glyoxalic acid monohydrate, and various amines in water, which acts as both the solvent and catalyst. researchgate.net This method is notable for its high yields, short reaction times, and simple, environmentally friendly workup procedure. researchgate.net

Cyclization Reaction Mechanisms

The formation of the chromene ring is the key step in these syntheses and is achieved through various cyclization reactions. A prevalent mechanism is the tandem conjugate addition-cyclization of malononitrile with Knoevenagel adducts (products of condensation between an active methylene (B1212753) compound and an aldehyde or ketone). nih.gov This reaction, often catalyzed by a simple base like potassium carbonate, provides an efficient route to functionalized 2-amino-4H-chromenes. nih.gov

Another important cyclization strategy is the intramolecular Rauhut–Currier reaction. acs.org This method utilizes lithium aryl selenolates as catalysts for the cyclization of chalcone derivatives to form substituted 2H- and 4H-chromenes. The regioselectivity of this reaction is dependent on the substituents on the chalcone backbone. acs.org

The synthesis of the core this compound structure itself can be viewed as involving condensation and cyclization steps. ontosight.ai For instance, a domino Knoevenagel-Michael-cyclization coupling reaction is a powerful tool for building the chromene scaffold in a single, efficient cascade. sharif.edu

Knoevenagel Condensation Strategies

The Knoevenagel condensation, the reaction of an aldehyde or ketone with an active methylene compound, is a cornerstone of many synthetic routes to chromene derivatives. This condensation is often the initial step in a reaction cascade. acgpubs.orgrsc.org

For example, the synthesis of 2-amino-4H-chromene derivatives can be initiated by a Knoevenagel condensation between an aryl aldehyde and malononitrile. acgpubs.org The resulting intermediate then undergoes a Michael addition with a C-H activated compound like dimedone, followed by a final intramolecular cyclization to yield the chromene product. acgpubs.org

L-proline has been shown to be an effective catalyst for a three-component reaction involving an aromatic aldehyde, dimedone, and 4-hydroxy-2H-chromene-2-thione. rsc.org The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition with the thione to generate chromeno[2,3-b]chromenes. rsc.org Researchers have also described an "intercepted-Knoevenagel condensation," where the intermediate adduct is trapped in a subsequent reaction to form complex, fused-tricyclic 4H-pyrans. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly influencing the design of synthetic pathways for chromene derivatives. Key strategies include the use of water as a solvent, solvent-free reaction conditions, and catalyst-free methodologies. jsynthchem.comnih.gov

Catalyst-Free Methodologies

Remarkably, several efficient syntheses of chromene derivatives can be performed without any added catalyst, simplifying the procedure and reducing environmental impact. A notable example is the three-component synthesis of novel chromene carbonitriles from pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol (B145695) at room temperature. orientjchem.org

Another green, catalyst-free protocol involves the one-pot synthesis of 2-amino-4H-chromene derivatives in an aqueous deep eutectic solvent (DES) made from choline (B1196258) chloride and urea. researchgate.net The reaction proceeds through a Knoevenagel condensation followed by a Michael addition-cyclization cascade, affording the products in good to excellent yields at room temperature. researchgate.net

Furthermore, a simple and environmentally benign procedure has been developed for the synthesis of 2H-furo[3,2-c]chromene-2,4(3H)-dione derivatives via a one-pot, three-component condensation in water under reflux conditions. researchgate.net In this protocol, water itself is proposed to catalyze the reaction through hydrogen bonding, which increases the electrophilicity of the carbonyl group of glyoxalic acid, one of the reactants. researchgate.net This method avoids the need for any external catalyst and utilizes a safe, inexpensive, and non-toxic solvent. researchgate.net

Table 2: Green Synthesis Approaches for Chromene Derivatives

| Method | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Catalyst-Free MCR | Pyrazole aldehydes, Malononitrile, Dimedone | Ethanol, Room Temperature | No catalyst required, mild conditions | orientjchem.org |

| Catalyst-Free One-Pot Synthesis | Aldehyde, Malononitrile, Dimedone | Aqueous Deep Eutectic Solvent, Room Temperature | Avoids traditional catalysts and volatile organic solvents | researchgate.net |

| Water-Catalyzed One-Pot Synthesis | 4-Hydroxycoumarin, Glyoxalic acid, Amines | Water, Reflux | Water acts as both solvent and catalyst | researchgate.net |

| Organocatalyzed MCR | Aldehydes, Malononitrile, Dimedone | Pyridine-2-carboxylic acid, Water:Ethanol | High atom economy, low E-factor, recyclable catalyst | nih.gov |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in the green synthesis of this compound derivatives. This methodology directly addresses the environmental impact of volatile organic solvents by eliminating their use, which in turn reduces waste, potential toxicity, and purification costs. jsynthchem.commdpi.com

A notable example is the multicomponent synthesis of this compound derivatives using a green and reusable nano Cr(III)/Fe3O4@SiO2 catalyst. jsynthchem.com This reaction proceeds efficiently under solvent-free conditions at 70°C, combining 4-hydroxycoumarin, anilines, and 3-oxopropanoic acid to produce the desired products in high yields within 60 minutes. jsynthchem.com The elimination of solvents not only aligns with the principles of green chemistry but also simplifies the reaction setup and workup procedures. jsynthchem.commdpi.com

Organocatalysis has also been successfully applied under solvent-free conditions. For instance, guanidine hydrochloride has been employed as an effective organocatalyst for the one-pot, three-component synthesis of novel 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-(arylamino)-1H-indene-1,3(2H)-dione derivatives. bohrium.com This solvent-free approach offers advantages such as low cost, straightforward work-up, short reaction times, and high yields without the need for chromatographic purification. bohrium.com Similarly, silica-immobilized L-proline has been used to catalyze the Knoevenagel condensation and intramolecular cyclization of salicylaldehydes with ethyl trifluoroacetoacetate under solvent-free conditions, either in a conventional oven or with microwave irradiation, providing an economical and environmentally friendly route to 2-hydroxy-2-(trifluoromethyl)-2H-chromenes. researchgate.net

Utilization of Environmentally Benign Solvents (e.g., Water, Ethanol)

The use of environmentally benign solvents, particularly water and ethanol, is a cornerstone of green chemistry approaches to synthesizing chromene derivatives. These solvents are non-toxic, readily available, and safe to handle, making them attractive alternatives to traditional organic solvents.

A catalyst-free, one-pot, three-component condensation of 4-hydroxycoumarin, glyoxalic acid monohydrate, and various amines has been developed using water as the solvent under reflux conditions. researchgate.netresearchgate.net In this green protocol, water itself is proposed to catalyze the reaction through hydrogen bonding, which increases the electrophilicity of the carbonyl group in glyoxalic acid. researchgate.netresearchgate.net This method is highlighted by its high yields, short reaction times, and simple, environmentally friendly operation. researchgate.netresearchgate.net

Ethanol, another green solvent, is also widely used. echemcom.com Novel chromene carbonitriles have been synthesized via a catalyst-free, multi-component reaction of pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol at room temperature, with ethanol proving to be the most suitable solvent compared to water or methanol. orientjchem.org Furthermore, a water-ethanol mixture has been effectively used as a green medium for the synthesis of 2-amino-4H-chromenes, employing melamine (B1676169) as an inexpensive and reusable organocatalyst. echemcom.com The use of ethanol as an environmentally friendly solvent is a notable feature that avoids the need for toxic alternatives. rsc.org

Development and Application of Reusable Catalytic Systems

Magnetic nanocatalysts are particularly advantageous in this regard. The Cr(III)/Fe3O4@SiO2 nanocatalyst, used for the synthesis of this compound derivatives, can be easily separated from the reaction mixture using an external magnet and has demonstrated good stability and reusability. jsynthchem.comjsynthchem.com Similarly, nano CuFe2O4 has been employed as a reusable magnetic catalyst for the synthesis of 2-amino-5,10-dioxo-4-styryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile, with the catalyst being recoverable for five consecutive runs without a significant drop in activity. researchgate.net

Organocatalysts have also been designed for reusability. Melamine, utilized in the synthesis of 4-aryl-4H-chromenes in a water-ethanol medium, is easily recovered by evaporating the solvent and can be reused effectively. echemcom.com In a different approach, iron ore pellets have been introduced as a natural, heterogeneous, and reusable catalyst for the synthesis of dihydropyrano[c]chromene derivatives in water. ijcce.ac.ir This catalyst was successfully reused for six cycles with high yields. ijcce.ac.ir

| Catalyst System | Synthetic Application | Solvent | Reusability |

| Cr(III)/Fe3O4@SiO2 Nanocatalyst | Synthesis of this compound derivatives | Solvent-free | Easily recovered with a magnet; good stability and reusability. jsynthchem.comjsynthchem.com |

| Melamine | Synthesis of 2-amino-4H-chromenes | Water:Ethanol | Recovered by solvent evaporation; reusable without significant loss of activity. echemcom.com |

| Iron Ore Pellet | Synthesis of dihydropyrano[c]chromene derivatives | Water | Reused successfully for six cycles with high yields. ijcce.ac.ir |

| Nano CuFe2O4 | Synthesis of benzo[g]chromene-3-carbonitrile derivatives | Not specified | Recovered and reused for five consecutive runs. researchgate.net |

| 2-Aminopyridine | Synthesis of 2-amino-4H-benzo[g]chromene derivatives | Not specified | Employed as a reusable catalyst. thieme-connect.de |

Catalytic Synthesis of 2H-Chromene-2,4(3H)-diones

The synthesis of 2H-chromene scaffolds has been greatly advanced by the development of diverse catalytic methodologies. These strategies are generally categorized into three main approaches: catalysis with transition metals, metal-free Brønsted and Lewis acid/base catalysis, and organocatalysis. researchgate.netmsu.eduacs.org Each approach offers distinct advantages regarding substrate scope, reaction conditions, and stereoselectivity.

Transition Metal-Catalyzed Processes (e.g., Cr(III)/Fe3O4 Nanocatalyst, Cobalt-Catalyzed, Copper(I) Iodide Catalysis)

Transition metal catalysts are powerful tools for constructing the 2H-chromene ring system through various ring-closing strategies. msu.edu

Chromium (Cr(III))/Fe3O4 Nanocatalyst : A green, reusable nanocatalyst composed of Cr(III)/Fe3O4@SiO2 has proven highly efficient for the multicomponent synthesis of this compound derivatives. jsynthchem.comjsynthchem.com This catalyst functions under solvent-free conditions, demonstrating high activity and selectivity, and can be easily recovered using a magnet for subsequent reactions. jsynthchem.com

Cobalt-Catalyzed Synthesis : A novel route to 2H-chromenes utilizes cobalt(II)-based metalloradical catalysis. msu.edunih.gov This process involves the reaction of salicyl N-tosylhydrazones with terminal alkynes. The cobalt(II) complex activates the tosylhydrazone to form a Co(III)-carbene radical intermediate, which then undergoes a tandem radical addition-cyclization pathway to yield the 2H-chromene product in good yields. msu.edunih.gov

Copper(I) Iodide Catalysis : Copper(I) iodide has been used as a catalyst in the synthesis of isoxazole-fused 2H-chromenes. ipb.pt The methodology involves a two-step protocol starting with a copper(I) iodide-catalyzed 1,3-dipolar cycloaddition, followed by a palladium-catalyzed cyclization. ipb.pt In a different approach, Cu(I)Cl has been used at low loads for the intramolecular O-arylation to synthesize 2,3,4,9-tetrahydro-1H-xanthen-1-ones, a related chromene structure. acs.org

| Catalyst | Reactants | Key Features |

| Cr(III)/Fe3O4@SiO2 | 4-hydroxycoumarin, anilines, 3-oxopropanoic acid | Green, reusable nanocatalyst; solvent-free conditions. jsynthchem.comjsynthchem.com |

| Cobalt(II) Porphyrin | Salicyl N-tosylhydrazones, terminal alkynes | Proceeds via metalloradical activation and tandem radical addition-cyclization. msu.edunih.gov |

| Copper(I) Iodide | 2-propargyloxyiodobenzenes, N-hydroxybenzimidoyl chlorides | Part of a two-step protocol also involving a palladium catalyst. ipb.pt |

| FeCl3 | Alkynyl ethers of salicylaldehyde (B1680747) | Catalyzes intramolecular alkyne-carbonyl metathesis. msu.edu |

| ZnO Nanoparticles | Cyclic-1,3-diones, salicylaldehydes | Nanoparticle catalyzed organic synthesis enhancement (NOSE) chemistry. iiserpune.ac.in |

Metal-Free Brønsted and Lewis Acid/Base Catalysis

Metal-free catalytic systems, employing Brønsted and Lewis acids or bases, are attractive for synthesizing 2H-chromenes due to economic and environmental advantages, as they avoid contamination of the final products with potentially toxic metals. acs.org

A dual-catalyst system using p-toluenesulfonic acid monohydrate (a Brønsted acid) and pyrrolidine (B122466) (an organocatalyst) has been developed for the selective synthesis of 2H-chromene derivatives from salicylaldehydes and acetylenic diesters. researchgate.net This method is valued for its high selectivity and operational simplicity under mild conditions. researchgate.net

Furthermore, cooperative catalysis involving both Brønsted and Lewis acids has been explored. A novel dual-catalyst system featuring a Brønsted acid and a Lewis acid was developed to promote the C-C bond formation between oxocarbenium precursors derived from chromene acetals and ethyl diazoacetate. nih.gov In some cases, the addition of lanthanide triflate salts as Lewis acids can enhance reactions catalyzed by chiral Brønsted acids. nih.gov The synthesis of various chromene derivatives can also be promoted by a range of Lewis acids, such as CeCl3·7H2O, or Brønsted acids like p-toluenesulfonic acid (p-TSA). iiserpune.ac.in

Organocatalytic Approaches (e.g., Chiral Secondary Amine Catalysis)

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful strategy in the synthesis of 2H-chromenes, particularly for achieving enantioselectivity. msu.eduacs.org

Chiral Secondary Amine Catalysis : Chiral secondary amines, often used with an organic acid co-catalyst, can promote the synthesis of chromene derivatives through aromatic iminium ion activation. msu.edu These catalysts are instrumental in asymmetric reactions, such as the Diels-Alder reaction, by activating reactants to yield products with high optical purity. alfachemic.com

L-Proline Catalysis : L-proline, a readily available amino acid, has been shown to be an efficient organocatalyst for the synthesis of substituted 2H-chromenes. It can catalyze the three-component reaction of salicylaldehydes with diketones in an alcohol solvent. researchgate.net Additionally, silica-immobilized L-proline serves as an effective and reusable catalyst for synthesizing 2-hydroxy-2-(trifluoromethyl)-2H-chromenes under solvent-free conditions. researchgate.net

Other Organocatalysts : A variety of other organocatalysts have been successfully employed. Melamine has been used as a cheap, efficient, and reusable catalyst for synthesizing 4-aryl-4H-chromenes. echemcom.com Guanidine hydrochloride is another low-cost organocatalyst used for the solvent-free synthesis of complex chromene derivatives. bohrium.com

Nanocatalyst Applications

The use of nanocatalysts in organic synthesis has gained considerable attention due to their high catalytic activity, reusability, and environmentally friendly nature. In the context of this compound and its analogs, several nanocatalysts have been effectively employed.

A green and reusable nanocatalyst, Cr(III)/Fe3O4@SiO2, has demonstrated remarkable efficiency in the multicomponent synthesis of chromene-2,4(3H)-dione derivatives. jsynthchem.com This method is conducted under solvent-free conditions, which significantly reduces the environmental impact by eliminating the need for organic solvents. jsynthchem.com The catalyst's core of iron oxide nanoparticles allows for easy magnetic separation and recycling, while the chromium (III) ions provide the catalytic activity. jsynthchem.com This system has been shown to produce high yields of the desired products in short reaction times. jsynthchem.com

Another innovative approach involves the use of a natural-based magnetic nanocatalyst, nano-cellulose/Ti(IV)/Fe3O4. nih.govrsc.org This catalyst has been successfully used for the synthesis of various chromene skeletons through the reaction of malononitrile, an aldehyde, and a C-H activated acid like 4-hydroxycoumarin. rsc.org The reactions are carried out at 70°C under solvent-free conditions, highlighting the green aspects of this methodology. rsc.org The catalyst's structure has been confirmed through various analytical techniques, including XRD, SEM, FT-IR, and TEM. rsc.org

Nano-SiO2 has also been reported as a reusable nanocatalyst for the green synthesis of 2-amino-4H-chromenes in an aqueous solution. biointerfaceresearch.com While not directly for this compound, this demonstrates the versatility of nanocatalysts in synthesizing the broader chromene scaffold. The benefits of this protocol include energy efficiency, operational simplicity, and high yields. biointerfaceresearch.com

Table 1: Nanocatalysts in Chromene Synthesis

| Catalyst | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Cr(III)/Fe3O4@SiO2 | Multicomponent | Solvent-free | Green, reusable, high yields, short reaction time jsynthchem.com |

| nano-cellulose/Ti(IV)/Fe3O4 | Malononitrile, Aldehyde, 4-Hydroxycoumarin | 70°C, Solvent-free | Natural-based, magnetic, reusable nih.govrsc.org |

| nano-SiO2 | Aldehyde, Malononitrile, Resorcinol | 70°C, H2O | Green, reusable, economical, high yields biointerfaceresearch.com |

Advanced Techniques in this compound Synthesis

Modern synthetic chemistry has embraced advanced techniques that offer significant advantages over conventional methods, such as reduced reaction times, increased yields, and improved energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of complex molecules. This technique has been extensively applied to the synthesis of various 2H-chromene derivatives. For instance, a one-pot, microwave-assisted reaction has been used to synthesize novel 2H-chromene derivatives bearing phenylthiazolidinone moieties. nih.govnih.govresearchgate.net This method often involves the use of a solvent like DMF with a few drops of glacial acetic acid, with reactions completing in as little as 8-10 minutes at 120°C. nih.govresearchgate.netmdpi.com

The synthesis of 5H-chromeno[2,3-d]pyrimidine derivatives has also been achieved efficiently using microwave irradiation under solvent-free conditions. ajol.info This approach involves the treatment of 2-amino-3-cyano-4H-chromenes with formamidine (B1211174) acetate (B1210297). ajol.info Similarly, the synthesis of 4-(benzo[d]-1,3-dioxo-5-yl)-[2,3-c]-N-aryl pyrolo-1,3-dione-3,4,5,6-tetrahydro-2H-benzo[h]chromene derivatives via a Diels-Alder reaction is significantly enhanced by microwave irradiation, reducing reaction times from hours to minutes. researchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Microwave Conditions | Conventional Conditions | Reference |

|---|---|---|---|

| Phenylthiazolidinone-bearing 2H-chromenes | 120°C, 8-10 min | Reflux, 4-7 h | nih.govresearchgate.netmdpi.com |

| 5H-chromeno[2,3-d]pyrimidines | Solvent-free, MW irradiation | Not specified | ajol.info |

| Tetrahydro-2H-benzo[h]chromenes | MW irradiation, minutes | Not specified, hours | researchgate.net |

Solid-state reactions, particularly when combined with microwave irradiation, offer a green and efficient alternative to traditional solvent-based synthesis. This method has been successfully used for the preparation of oxadeazaflavines (2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones) through the thermal cyclization of ortho-halobenzylidene barbiturates. researchgate.net The use of solid-state conditions with microwave irradiation afforded the products in just 5 minutes with yields ranging from 47% to 98%. researchgate.net This technique avoids the use of often toxic and environmentally harmful solvents. Further stabilization in the solid state can occur through intermolecular interactions like hydrogen bonds and π-π stacking. nih.gov

Synthesis of Specific Classes of this compound Derivatives

The core this compound structure can be modified to create a diverse array of derivatives with unique chemical and biological properties. This section focuses on the synthesis of fused ring systems and derivatives functionalized with other heterocyclic moieties.

The fusion of additional rings to the this compound scaffold leads to complex polycyclic structures with potentially enhanced biological activities.

2H-furo[3,2-c]chromene-2,4(3H)-diones: A catalyst-free, environmentally benign procedure has been developed for the synthesis of novel 2H-furo[3,2-c]chromene-2,4(3H)-diones. researchgate.netresearchgate.net This one-pot, three-component condensation of 4-hydroxycoumarin, glyoxalic acid monohydrate, and various amines is carried out in water under reflux conditions, where water itself acts as a catalyst. researchgate.netresearchgate.net Another approach involves the reaction between dibenzoylacetylene (B1330223) and 4-hydroxycoumarin in the presence of NaH to yield 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2,3-dihydro-4H-furo[3,2-c]chromene-4(2H)-one, a precursor to other furo[3,2-c]chromene derivatives. researchgate.netnih.gov

Chromeno-pyrimidine derivatives: Several synthetic routes to chromeno[2,3-d]pyrimidine derivatives have been reported. One method involves the reaction of barbituric acid with substituted salicylaldehydes in the presence of an ionic liquid catalyst. researchgate.net For example, the reaction of barbituric acid and 5-bromo-2-hydroxybenzaldehyde yields 5-(7-bromo-2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione. researchgate.net Another route involves the cyclization of 2-amino-3-cyano-4H-chromenes with formamidine acetate under microwave irradiation. ajol.info

Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione: A series of fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives have been successfully synthesized via a Diels-Alder reaction. nih.govrsc.orgresearchgate.netconsensus.apprsc.org This reaction typically involves a 2,2-disubstituted-4-styryl-2H-chromene and an N-substituted maleimide (B117702) in a solvent like toluene. nih.govresearchgate.net The yields of these reactions are generally good to excellent. nih.gov

The incorporation of other heterocyclic rings into the 2H-chromene structure is a common strategy to generate novel compounds with diverse pharmacological profiles.

Thiazolidine-2,4-dione: 2H-chromene derivatives bearing a thiazolidine-2,4-dione moiety have been synthesized and evaluated for their biological activities. nih.govbas.bgresearchgate.netnih.govderpharmachemica.com A common synthetic route is the Knoevenagel condensation of a 2-substituted-2H-chromene-3-carbaldehyde with 1,3-thiazolidine-2,4-dione. bas.bg

Rhodanine: Similar to the thiazolidine-2,4-diones, rhodanine-containing 2H-chromene derivatives have been synthesized as potential anticancer agents. nih.govresearchgate.netd-nb.info The synthesis generally follows a Knoevenagel condensation pathway. nih.gov

Hydantoin (B18101): Hydantoin-functionalized 2H-chromene derivatives have also been prepared and investigated for their biological properties. nih.govbas.bgresearchgate.netresearchgate.netnih.gov The synthesis involves the condensation of a suitable 2H-chromene-3-carbaldehyde with a hydantoin. bas.bg Studies have shown that the nature and position of substituents on both the chromene and hydantoin rings can significantly influence the biological activity of the final compound. nih.gov

Table 3: Synthesis of 2H-Chromene Derivatives with Heterocyclic Moieties

| Heterocyclic Moiety | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione | Knoevenagel condensation | 2-substituted-2H-chromene-3-carbaldehyde, 1,3-thiazolidine-2,4-dione | bas.bg |

| Rhodanine | Knoevenagel condensation | 2H-chromene-3-carbaldehyde, Rhodanine | nih.gov |

| Hydantoin | Knoevenagel condensation | 2H-chromene-3-carbaldehyde, Hydantoin | bas.bg |

Substituted 3-Nitro-2H-Chromenes

The synthesis of 3-nitro-2H-chromene derivatives, a key substructure within the broader class of 2H-chromene-2,4(3H)-diones, has been approached through various strategic methodologies. These methods include direct nitration, cyclization reactions of appropriately substituted precursors, and modifications of a pre-formed chromene ring. The presence of the nitro group is significant as it activates the molecule for further functionalization, particularly for nucleophilic substitution reactions. asianpubs.org

One common strategy involves the condensation of salicylaldehyde derivatives with compounds bearing a nitro group. For instance, substituted 2-hydroxybenzaldehydes react with nitroethylene (B32686) in the presence of di-n-butylamine to yield 3-nitro-2H-chromenes in fair to excellent yields. tandfonline.com A similar approach utilizes the reaction of salicylaldehydes with 2-nitroethanol (B1329411) under various conditions. A microwave-assisted, solvent-free, phase-transfer catalysis (PTC) method, using potassium carbonate as a solid support and tetrabutylammonium (B224687) bromide (TBAB) as the catalyst, provides a rapid and environmentally friendly route to these compounds. yu.edu.jo The reaction of salicylaldehyde with ω-nitrostyrene also yields 2-substituted 3-nitro-2H-chromene derivatives. oup.com

Another efficient method is the cascade oxa-Michael-Henry reaction between salicylaldehyde derivatives and β-nitrostyrenes, which can be catalyzed by potassium carbonate under solvent-free ball milling conditions to produce 3-nitro-2H-chromenes in good yields. organic-chemistry.org Furthermore, an enantioselective variant of this tandem reaction, catalyzed by a simple L-proline derived aminocatalyst, yields 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity in a short time. organic-chemistry.org

The direct nitration of a pre-formed chromene ring is also a viable pathway. For example, the regioselective nitration of 4-chloro-7-methoxy-2,2-dimethyl-2H-chromene has been used to synthesize the corresponding 6-nitro derivative. rsc.org

Derivatization of the 3-nitro-2H-chromene scaffold is a key strategy for creating diverse molecular structures. The 4-chloro-3-nitrocoumarin (B1585357) intermediate is particularly useful for synthesizing 4-substituted derivatives. For example, its reaction with various arylamines in the presence of a base like triethylamine (B128534) leads to the formation of 4-arylamino-3-nitrocoumarins. internationalscholarsjournals.com Similarly, a series of novel 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one derivatives were prepared through a nucleophilic substitution reaction between 4-chloro-3-nitro-2H-chromene-2-one and 4-(4-aminophenyl)morpholine-3-one. asianpubs.org The presence of the nitro group at position 3 facilitates these substitution reactions, allowing them to proceed conveniently at low temperatures. asianpubs.org

Further modifications can be introduced at other positions of the chromene ring. For instance, 6-alkynyl analogues of 3-nitro-2-(trifluoromethyl)-2H-chromene have been synthesized via a Sonogashira reaction, starting from a 6-iodo derivative. nih.gov This demonstrates the potential for extensive functionalization of the benzene (B151609) ring portion of the chromene system.

The reactivity of the 3-nitro-2H-chromene system is also influenced by the substituent at the 2-position. Studies have shown different behaviors for 2-phenyl-, 2-trifluoromethyl-, and 2-trichloromethyl-substituted 3-nitro-2H-chromenes in reactions with stabilized azomethine ylides, leading to different stereochemical outcomes and product types. mdpi.com

A one-pot, metal-free synthesis of 3-nitro-coumarins has been developed using the nitrative cyclization of aryl alkynoates with tert-butyl nitrite (B80452) (TBN) as the sole reagent. rsc.orgrsc.org This radical-triggered cascade reaction proceeds via nitro radical addition to the alkyne, followed by spirocyclization and ester migration, offering a convenient route with high regioselectivity and good functional group tolerance. rsc.orgrsc.org

The following tables summarize some of the synthetic strategies for obtaining substituted 3-nitro-2H-chromenes.

Table 1: Synthesis of 3-Nitro-2H-Chromenes via Condensation Reactions

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Substituted 2-hydroxybenzaldehydes, Nitroethylene | di-n-butylamine | Substituted 3-nitro-2H-chromenes | Fair to Excellent | tandfonline.com |

| Salicylaldehyde derivatives, 2-Nitroethanol | K₂CO₃, TBAB, Microwave irradiation (solvent-free) | Substituted 3-nitro-2H-chromene derivatives | Good | yu.edu.jo |

| Salicylaldehyde derivatives, β-Nitrostyrenes | K₂CO₃, Ball milling (solvent-free) | 3-Nitro-2H-chromenes | Good | organic-chemistry.org |

| Salicylaldehyde, ω-Nitrostyrene | - | 3-Nitro-2-phenyl-2H-chromene | - | oup.com |

| Aryl alkynoates | tert-butyl nitrite (TBN) | 3-Nitrocoumarins | Good | rsc.orgrsc.org |

Table 2: Synthesis of Substituted 3-Nitro-2H-Chromenes via Derivatization

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Chloro-3-nitrocoumarin, Arylamines | Triethylamine, Ethyl acetate, Reflux | 4-Arylamino-3-nitrocoumarins | Moderate to Good | internationalscholarsjournals.com |

| 4-Chloro-3-nitro-2H-chromene-2-one, 4-(4-Aminophenyl)morpholine-3-one | K₂CO₃, DMF | 4-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one derivatives | Good | asianpubs.org |

| 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene, Alkynes | Sonogashira reaction | 6-Alkynyl-3-nitro-2-(trifluoromethyl)-2H-chromene derivatives | - | nih.gov |

| 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromene | Nitrating agent | 6-Nitro-4-chloro-7-methoxy-2,2-dimethyl-2H-chromene | - | rsc.org |

Fundamental Reaction Mechanisms in 2H-Chromene Formation

The synthesis of the this compound core and its derivatives can be achieved through various mechanistic pathways. These routes often involve intricate cyclization and tandem reactions, highlighting the diverse reactivity of the precursors.

Intramolecular Cyclization Pathways (e.g., Rauhut–Currier Reaction)

Intramolecular cyclization is a key strategy for forming the 2H-chromene ring system. The Rauhut–Currier reaction, for instance, has been effectively catalyzed by lithium selenolates to produce 2H- and 4H-chromenes. nih.govacs.org This reaction involves the nucleophilic addition of a catalyst to an α,β-unsaturated carbonyl compound, which generates an enolate that then attacks another part of the molecule. researchgate.net The regioselectivity of this cyclization is highly dependent on the substituents. For example, when an ethoxy group is present at the R2 position of a chalcone derivative, the formation of 2H-chromenes is favored. acs.org The reaction is sensitive to both steric and electronic factors of the substituents. researchgate.net

Tandem Reaction Sequences (e.g., Seleno-Michael/Michael Reaction)

Tandem, or cascade, reactions offer an efficient route to complex molecules like 2H-chromene derivatives from simpler starting materials in a single pot. A notable example is the seleno-Michael/Michael reaction, which can be catalyzed by a nucleophilic seleno-organic catalyst to form 2H- and 4H-chromenes. acs.orguj.edu.placs.org This sequence demonstrates the power of tandem processes in rapidly building molecular complexity. Another example involves an iron(III)-catalyzed tandem rearrangement/hetero-Diels-Alder reaction of 2H-chromenes, leading to tetrahydrochromeno heterocycles. nih.gov

Nucleophilic Additions and Substitutions

The electrophilic centers within the this compound structure make it susceptible to a variety of nucleophilic attacks. The reactivity of 3-[(chromon-3-yl)methylidene]-2H-chromene-2,4(3H)-dione has been explored with a range of nucleophiles. tandfonline.comresearchgate.net Reactions with primary amines yield enaminones, while treatment with carbon nucleophiles like malononitrile and ethyl cyanoacetate (B8463686) leads to pyran derivatives. tandfonline.comresearchgate.net Furthermore, condensation with hydrazine (B178648) hydrate (B1144303) produces a chromeno[4,3-c]pyrazole. tandfonline.comresearchgate.net These reactions underscore the utility of this compound as a scaffold for generating diverse heterocyclic compounds.

Ring-Opening and Ring-Closing Reaction Dynamics

The synthesis of chroman-2,4-diones can be achieved through a palladium-catalyzed ring-opening/ring-closing sequence. nih.gov This process can involve an aza-Michael addition of an amine to a 3-iodochromone, leading to the opening of the pyrone ring. nih.gov The resulting intermediate can then undergo an intramolecular aryloxycarbonylation, which is a ring-closing step, to form the chroman-2,4-dione structure. nih.gov This type of reaction, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, highlights the dynamic nature of the chromone (B188151) system. nih.gov The reaction of chromone-3-carboxylic acid with carbon nucleophiles can also proceed through a Michael addition followed by ring opening, decarboxylation, and subsequent intramolecular cyclization. tubitak.gov.tr

Diels-Alder Reaction Pathways

The Diels-Alder reaction provides a powerful method for constructing the polycyclic systems incorporating the chromene framework. Fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives have been synthesized through the Diels-Alder reaction of 2,2-disubstituted-4-styryl-2H-chromenes with N-substituted maleimides. nih.govrsc.org In these [4+2] cycloaddition reactions, the 2H-chromene derivative acts as the diene. The stereochemistry of the product is often governed by the endo approach of the dienophile, influenced by secondary orbital interactions. nih.gov The yield of these reactions can be affected by the steric bulk of the substituents on the chromene ring. nih.govrsc.org

Interactive Data Tables

Table 1: Selected Nucleophilic Reactions of a 3-Substituted this compound Derivative

| Nucleophile | Reagent | Product Type | Reference |

| Primary Amines | Various | Enaminones | tandfonline.comresearchgate.net |

| Carbon Nucleophiles | Malononitrile, Ethyl Cyanoacetate | Pyran Derivatives | tandfonline.comresearchgate.net |

| Hydrazine | Hydrazine Hydrate | Chromeno[4,3-c]pyrazole | tandfonline.comresearchgate.net |

| Hydrazine | Cyanoacetohydrazide (in DMF) | Pyrazole Derivative | tandfonline.comresearchgate.net |

| Hydrazine | Cyanoacetohydrazide (in Acetic Acid) | Pyrazolo[3,4-b]pyridine | tandfonline.comresearchgate.net |

| Phenylhydrazine | Phenylhydrazine | Pyrazole Derivative | researchgate.net |

| Hydroxylamine | Hydroxylamine Hydrochloride | Isoxazole Derivative | researchgate.net |

| Guanidine | Guanidine, Cyanoguanidine | Pyrimidine Derivatives | researchgate.net |

| Diamines | Ethylenediamine | Diazepine Derivatives | researchgate.net |

| o-Phenylenediamine | o-Phenylenediamine | Benzodiazepine Derivative | researchgate.net |

| o-Aminophenol | o-Aminophenol | Benzoxazepine Derivative | researchgate.net |

| o-Aminothiophenol | o-Aminothiophenol | Benzothiazepine Derivative | researchgate.net |

Table 2: Diels-Alder Reaction of 2,2-Disubstituted-4-styryl-2H-chromenes with N-Methyl Maleimide

| R2 Substituent on Chromene | Product Yield | Reference |

| 2,2-Dimethyl | 91-94% | nih.govrsc.org |

| 2,2-Diethyl | 88-91% | nih.govrsc.org |

Modulation of Reactivity through Substituent Effects

The chemical behavior of the this compound scaffold can be finely tuned by the introduction of various substituents. These substituents can alter the electron density distribution and introduce steric bulk, thereby influencing the rate, regioselectivity, and stereoselectivity of its reactions.

The electronic nature of substituents on the this compound ring system plays a pivotal role in modulating its reactivity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence the outcomes of chemical reactions.

For instance, in copper-catalyzed reactions, coumarins bearing electron-withdrawing substituents have been observed to give higher yields than those with electron-donating substituents. encyclopedia.pub Conversely, in the synthesis of bis-(4-hydroxycoumarin) derivatives, both highly electron-rich substrates (with EDGs like methoxy) and those with strong EWGs (like nitro) can lead to excellent yields, suggesting that the electronic effect is highly dependent on the specific reaction mechanism. lew.ro

The antioxidant properties of 4-hydroxycoumarin derivatives are also heavily influenced by substituent electronic effects. The introduction of an electron-donating group, such as a methyl, methoxy, or hydroxyl group, on a 3-phenyl substituent can decrease the O-H bond dissociation enthalpy, resulting in enhanced antioxidant activity. researchgate.net This highlights the importance of the electron-donating character of substituents for increasing the radical scavenging capacity of these molecules. researchgate.net

Furthermore, the photophysical properties, such as fluorescence, are sensitive to the electronic nature of substituents. Generally, the introduction of electron-donating groups on the coumarin (B35378) framework leads to a bathochromic (red) shift in the absorption and emission spectra. srce.hr For example, derivatives with dimethylamino and acetamido groups exhibit the highest fluorescence quantum yields. srce.hr

| Reaction/Property | Substituent Type | Effect on Reactivity/Property | Reference(s) |

| Copper-Catalyzed Synthesis | Electron-Withdrawing | Higher yields | encyclopedia.pub |

| Synthesis of Bis-(4-hydroxycoumarin)s | Electron-Donating | High yields | lew.ro |

| Synthesis of Bis-(4-hydroxycoumarin)s | Electron-Withdrawing | Excellent yields | lew.ro |

| Antioxidant Activity (3-aryl derivatives) | Electron-Donating | Increased activity | researchgate.net |

| Fluorescence | Electron-Donating | Bathochromic shift, enhanced quantum yield | srce.hr |

Steric hindrance, arising from the spatial arrangement of atoms within a molecule, can significantly impact the reactivity of the this compound core. The size and position of substituents can dictate the accessibility of reactive sites to incoming reagents.

In some reactions, such as the synthesis of certain bis-(4-hydroxycoumarin) derivatives, steric hindrance from substituents on the reacting aldehyde does not appear to have a significant effect on the reaction outcome. lew.ro Similarly, some copper-catalyzed reactions of coumarins are reported to not be significantly affected by the steric hindrance of substituents on the coumarin ring itself. encyclopedia.pub

However, in other contexts, steric effects are pronounced. For example, the coupling reaction of the 4-hydroxycoumarin anion with aryl halides is sensitive to the steric bulk of the aryl radical, indicating that significant steric hindrance can impede the reaction. conicet.gov.ar A study on alkyl analogs of warfarin (B611796), a prominent 4-hydroxycoumarin derivative, revealed a clear steric trend in the equilibrium between their open-chain and cyclic hemiketal tautomers. As the bulk of an alkyl substituent increases (from methyl to tert-butyl), the equilibrium shifts significantly. researchgate.net

| Reaction | Influence of Steric Hindrance | Observation | Reference(s) |

| Synthesis of bis-(4-hydroxycoumarin)s | Low | Substrate steric hindrance did not significantly affect the reaction outcome. | lew.ro |

| Copper-catalyzed reactions | Low | Reaction was not significantly affected by steric hindrance of coumarin substituents. | encyclopedia.pub |

| Photoinduced arylation | High | The coupling reaction is sensitive to high steric hindrance of the aryl radical. | conicet.gov.ar |

| Tautomeric equilibrium of warfarin analogs | High | Increasing bulk of alkyl substituents shifts the equilibrium between open and cyclic forms. | researchgate.net |

Regioselectivity and Stereoselectivity in Synthetic Transformations

The synthesis of complex molecules based on the this compound scaffold often involves the formation of new stereocenters and requires precise control over the regiochemical and stereochemical outcomes of the reactions.

Regioselectivity is critical in reactions where the 4-hydroxycoumarin nucleophile can attack a reagent at different positions. For example, the reaction of 4-hydroxycoumarin with α,β-unsaturated aldehydes can result in either 1,2- or 1,4-addition, with the regiochemical outcome being dependent on the substituents on the olefinic double bond. thieme-connect.com A novel radical-based approach has been developed for the C3 functionalization of 4-hydroxycoumarins, which demonstrates complete regioselectivity and avoids the O-alkylation products that can be a problem in other methods. nih.gov Furthermore, an acid-catalyzed annulation with isoprene (B109036) can be directed to yield either pyranocoumarins or pyranochromones with high regioselectivity by choosing a strong Brønsted acid or a Lewis acid catalyst, respectively. dicp.ac.cn The FeCl3-catalyzed ring-opening of aryl oxiranes with 4-hydroxycoumarins also proceeds with high regioselectivity, with the nucleophilic attack occurring at the less sterically hindered site of the oxirane. rsc.orgresearchgate.net

Stereoselectivity , the preferential formation of one stereoisomer over another, is paramount in the synthesis of chiral 4-hydroxycoumarin derivatives, many of which are used as pharmaceuticals. Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity. For instance, the highly enantioselective 1,4-Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, catalyzed by chiral imidazolidinones, provides a direct route to optically active warfarin and related compounds. mdpi.comresearchgate.net Similarly, dual catalysis systems, employing a cinchona primary amine derivative and a silver salt, have been used for the stereoselective one-pot synthesis of annulated coumarins. beilstein-journals.org More complex systems, such as a ternary-catalytic multicomponent reaction, have been developed to construct 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters with good to excellent diastereoselectivities. rsc.orgrsc.org

| Reaction Type | Key Feature | Catalyst/Conditions | Outcome | Reference(s) |

| Reaction with enals | Regioselectivity | Substituent-dependent | 1,2- or 1,4-addition products | thieme-connect.com |

| Radical alkylation | Regioselectivity | Photochemical activation | Exclusive C3 functionalization | nih.gov |

| Annulation with isoprene | Regiodivergence | Brønsted vs. Lewis acid | Pyranocoumarins vs. pyranochromones | dicp.ac.cn |

| Ring-opening of oxiranes | Regioselectivity | FeCl3 | Attack at less hindered site | rsc.orgresearchgate.net |

| 1,4-Michael addition | Enantioselectivity | Chiral organocatalyst | Enantiopure warfarin derivatives | mdpi.comresearchgate.net |

| Annulation reactions | Stereoselectivity | Dual catalysis (chiral amine/Ag salt) | Enantioenriched annulated coumarins | beilstein-journals.org |

| Multicomponent reaction | Diastereoselectivity | Ternary catalysis (Pd/amine/acid) | Adjacent quaternary and tertiary stereocenters | rsc.orgrsc.org |

Spectroscopic Analysis Techniques

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in this compound derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In derivatives of this compound, the aromatic protons of the chromene ring typically appear as multiplets in the range of δ 7.25–7.91 ppm in the ¹H NMR spectrum. nih.gov For instance, in a dopamine-substituted derivative, the aromatic protons of the 2,4-dioxochroman moiety were observed in this region. nih.gov In other substituted chromenes, aromatic protons have been noted between δ 7.70-7.98 ppm. psu.edu

¹³C NMR spectroscopy confirms the presence of the key carbonyl groups. The lactone carbonyl carbon (C-2) and the ketone carbonyl carbon (C-4) in a dopamine (B1211576) derivative showed distinct resonances at δ 162.13 ppm and 179.60 ppm, respectively. nih.gov The signals for the carbon atoms within the coumarin moiety of this derivative were identified over a broad range from δ 96.18 to 179.60 ppm. nih.gov The specific chemical shifts can vary based on the substitution pattern on the chromene ring and the nature of the side chains. nih.govd-nb.info

Table 1: Representative NMR Data for this compound Derivatives

| Compound / Derivative | Nucleus | Chemical Shift (δ, ppm) | Assignment | Source(s) |

| 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione | ¹H NMR | 7.25 - 7.91 | Aromatic protons (dioxochroman part) | nih.gov |

| ¹H NMR | 2.80 and 3.60 | Methylene protons (C2″–H and C1″–H) | nih.gov | |

| ¹³C NMR | 162.13 | Lactone carbon (C-2) | nih.gov | |

| ¹³C NMR | 179.60 | Ketone carbon (C-4) | nih.gov | |

| ¹³C NMR | 96.18 | C-3 | nih.gov | |

| 2-Alkyl-5-aryl-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione | ¹H NMR | 4.65 - 4.82 | CH proton | d-nb.info |

| ¹³C NMR | 160.4 - 165.0 | Carbonyl carbons | d-nb.info | |

| ¹³C NMR | 196.3 - 196.5 | Carbonyl carbon | d-nb.info |

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound and its derivatives, the most characteristic signals are those from the carbonyl (C=O) stretching vibrations.

The IR spectra of these compounds typically show strong absorption bands corresponding to the lactone and ketone carbonyl groups. For example, in various derivatives, these C=O stretching vibrations are observed in the range of 1668 cm⁻¹ to 1710 cm⁻¹. nih.govpsu.edu Specifically, in a dopamine-substituted chroman-2,4-dione, the C=O stretch was identified at 1668 cm⁻¹, while the C–O group vibration appeared at 1118 cm⁻¹. nih.gov In derivatives where intramolecular hydrogen bonding is possible, such as those with enamine groups, a shift in the N-H vibration band to lower wavenumbers (between 3300 and 3000 cm⁻¹) may be observed. researchgate.net

Table 2: Key IR Absorption Frequencies for this compound Derivatives

| Derivative | Functional Group | Wavenumber (cm⁻¹) | Source(s) |

| 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione | C=O (Ketone/Lactone) | 1668 | nih.gov |

| C–O | 1118 | nih.gov | |

| N-H and O-H | 3305 | nih.gov | |

| 4-Formylcoumarin derivative | C=O (Ketone/Lactone) | 1695 - 1710 | psu.edu |

| 2H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione derivative | C=O | 1673 | d-nb.info |

| N-H | 3441 | d-nb.info |

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). This technique is used to confirm the identity of synthesized this compound derivatives. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For instance, the mass spectrum of a derivative, 3-((4-methyl-2-oxo-2H-chromen-6-yl)amino)-2-phenylthiazolidin-4-one, revealed a molecular ion peak at m/z 322, corresponding to its molecular formula C₁₉H₁₈N₂O₃. psu.edu The fragmentation pattern observed in the mass spectrum can also offer structural clues.

UV/Visible spectroscopy measures the electronic transitions within a molecule and is used to investigate the chromophoric systems in this compound derivatives. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis absorption spectrum of a histaminium (B1265317) tetrachlorozincate photocatalyst, used in the synthesis of chromene derivatives, showed a band-gap edge in the 200–300 nm region, which was attributed to photo-excitation from the valence band to the conduction band. scispace.com The photophysical properties of these compounds are important for applications in materials science and as photocatalysts. scispace.comnih.gov

Crystallographic Studies

While spectroscopic methods provide information about connectivity and functional groups, crystallographic studies, particularly X-ray diffraction, offer an unambiguous determination of the three-dimensional molecular structure in the solid state.

For example, the X-ray analysis of 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione revealed that the molecule is not planar, with a significant dihedral angle of 61.46(3)° between the coumarin fragment and the dihydroxyphenyl ring. nih.gov This study also highlighted the role of multiple intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure. nih.gov Furthermore, analysis of bond lengths in related structures has shown that the C4=O3 bond (e.g., 1.248(2) Å) can be markedly longer than the C2=O2 bond (e.g., 1.223(2) Å), especially when the C4=O3 group is involved in strong hydrogen bonding. nih.govresearchgate.net Such detailed structural information is vital for understanding structure-activity relationships and for the rational design of new compounds. nih.govnih.gov

Single-Crystal X-ray Diffraction for Structural Confirmation

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. In the study of this compound derivatives, this method provides definitive proof of their molecular conformation, including bond lengths, bond angles, and stereochemistry. The resulting crystallographic data serve as the gold standard for structural confirmation.

The analysis of a newly synthesized coumarin derivative, 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione, by X-ray crystallography revealed the presence of several types of hydrogen bonds that contribute to the stabilization of its structure. nih.gov In a related study, the structure of 3-(1-(3-hydroxypropylamino)ethylidene)chroman-2,4-dione was also elucidated using single-crystal X-ray analysis, showing two crystallographically distinct, pseudocentrosymmetrically related molecules. researchgate.net The bond lengths observed in these structures are comparable to those in similar compounds. nih.govresearchgate.net For instance, the C4=O3 bond is typically elongated due to its involvement in strong hydrogen bonding when compared to the C2=O2 bond which is not involved in such interactions. nih.govresearchgate.net

The crystal structure of 2-(4-fluorophenyl)-2H-chromen-4(3H)-one, a flavanone (B1672756) derivative, was found to have a non-planar 2H-chromen-4(3H)-one moiety. nih.gov In its crystal lattice, molecules form inversion dimers through pairs of weak C—H⋯O hydrogen bonds. nih.gov The detailed structural characterization of 3-(1-m-chloridoethylidene)-chroman-2,4-dione was also achieved using X-ray crystallography, with the experimental data being corroborated by theoretical calculations. researchgate.net

The crystallographic data for 2-(4-Fluorophenyl)-2H-chromen-4(3H)-one are presented below as a representative example.

Table 1: Crystallographic Data for 2-(4-Fluorophenyl)-2H-chromen-4(3H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁FO₂ |

| Formula Weight | 242.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.7896 (13) |

| b (Å) | 5.2309 (8) |

| c (Å) | 19.740 (3) |

| β (°) | 91.630 (11) |

| Volume (ų) | 1216.9 (3) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.10 |

Data sourced from reference nih.gov

Elemental Microanalysis

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of newly synthesized compounds, ensuring that the elemental composition of the product matches the theoretically calculated values. For derivatives of this compound, elemental analysis provides essential confirmation of their successful synthesis and purity.

The synthesis of various chromene derivatives is routinely followed by elemental analysis to validate their proposed structures. islandscholar.ca For example, the characterization of a palladium(II) complex with a ligand derived from 3-(1-aminoethylidene)-2H-chromene-2,4(3H)-dione included elemental analysis to confirm its composition. researchgate.netunivie.ac.at Similarly, the synthesis of 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione was confirmed in part by elemental microanalysis for C, H, and N. nih.gov This technique is also applied to more complex structures, such as 2-alkyl-5-aryl-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones, to support the structural data obtained from spectroscopic methods. d-nb.info

The following table presents a selection of this compound derivatives and their elemental analysis data, comparing the calculated (Calcd.) and experimentally found (Found) percentages for key elements.

Table 2: Elemental Analysis Data for Selected this compound Derivatives

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 3-(1-m-chloridoethylidene)-chromane-2,4-dione | C₁₁H₈ClNO₃ | C | 55.60 | - | researchgate.net |

| H | 3.39 | - | researchgate.net | ||

| N | 0.00 | - | researchgate.net | ||

| 2-Ethyl-5-(4-chlorophenyl)-8,8-dimethyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione | C₂₁H₂₁ClN₂O₃ | C | 65.54 | - | d-nb.info |

| H | 5.50 | - | d-nb.info | ||

| N | 7.28 | - | d-nb.info | ||

| 6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one | C₁₀H₇ClO₃ | C | 57.58 | 56.48 | psu.edu |

| H | 2.42 | 2.22 | psu.edu | ||

| Cl | 17.00 | 16.89 | psu.edu | ||

| 2-Amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile | C₂₀H₁₀Br₂N₄O₂ | C | 48.22 | 47.98 | semanticscholar.org |

| H | 2.02 | 2.07 | semanticscholar.org |

Theoretical and Computational Chemistry Studies of 2h Chromene 2,4 3h Dione

Molecular Modeling and Geometry Optimization

The foundation of any computational study is the accurate determination of the molecule's three-dimensional structure. Molecular modeling and geometry optimization are processes that calculate the lowest energy arrangement of atoms in a molecule, providing a detailed picture of bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. researchgate.net DFT calculations are central to the study of chromene derivatives, providing a balance between accuracy and computational cost. rsc.orgnih.gov These methods are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. bohrium.com For derivatives of the 2H-chromene-2,4(3H)-dione scaffold, DFT has been successfully used to characterize molecular structure and spectroscopic behavior. ni.ac.rs The theory's application allows for a detailed comparison between theoretical predictions and experimental data, such as those obtained from X-ray crystallography. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and well-validated combination for coumarin (B35378) derivatives is the B3LYP hybrid functional with empirical dispersion corrections (D3BJ), paired with a triple-zeta Pople-style basis set like 6-311++G(d,p). ni.ac.rsresearchgate.net

The selection of this theoretical model is often validated by comparing calculated structural parameters with high-quality experimental data from X-ray diffraction. For instance, in studies of 4-hydroxycoumarin (B602359) derivatives, the B3LYP-D3BJ functional has shown excellent agreement with crystallographic data. nih.gov The validation process involves calculating key geometric parameters for a known crystal structure and assessing the correlation. One study on a related compound, 3-(1-(phenylamino)ethylidene)chroman-2,4-dione, demonstrated the reliability of the B3LYP-D3BJ/6-311+G(d,p) model by comparing the calculated bond lengths with experimental values. ni.ac.rs

Below is a table comparing selected experimental and calculated bond lengths for a closely related derivative, showcasing the model's accuracy.

| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) (B3LYP-D3BJ/6-311+G(d,p)) |

| O1–C2 | 1.388 | 1.391 |

| C2–C3 | 1.453 | 1.458 |

| C3–C4 | 1.436 | 1.442 |

| C4–O3 | 1.254 | 1.261 |

| C2–O2 | 1.223 | 1.218 |

| Data derived from a study on a 3-substituted chroman-2,4-dione derivative. ni.ac.rsnih.gov |

The high correlation coefficient (R > 0.96) and low mean absolute error (MAE < 0.8°) for bond angles further justify the selection of the B3LYP-D3BJ/6-311++G(d,p) level of theory for optimizing the structures of these compounds. nih.gov

Quantum Chemical Descriptors for Reactivity and Stability Analysis

Beyond structural determination, computational chemistry offers a suite of tools to analyze the electronic characteristics that govern a molecule's reactivity and stability. These analyses are based on the optimized molecular wavefunction.

Fukui functions are used within the framework of conceptual DFT to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. bohrium.com This analysis helps in predicting the regioselectivity of chemical reactions. The Fukui function analysis has been applied to various chromene and coumarin derivatives to pinpoint the most reactive sites within the molecule. bohrium.comnih.gov By calculating the electron density changes upon the addition or removal of an electron, these functions highlight the areas where the molecule is most likely to interact with other reagents, providing valuable insights into its chemical behavior. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density. wikipedia.orge-bookshelf.de QTAIM analysis provides a rigorous method for partitioning a molecule into atomic basins and characterizing the nature of the chemical bonds through the properties of bond critical points (BCPs). amercrystalassn.org In the study of coumarin derivatives, QTAIM has been used to analyze intramolecular interactions, including hydrogen bonds and other stabilizing forces. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs allow for the classification of bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals) interactions, offering a detailed understanding of the forces holding the molecule together. core.ac.uk

Thermodynamic Parameter Calculations

The theoretical calculation of thermodynamic parameters provides fundamental information about the stability and reactivity of a molecule. These calculations are often performed using quantum chemical methods like Density Functional Theory (DFT). For derivatives of 4-hydroxycoumarin, computational methods such as DFT (B3LYP) have been employed to optimize molecular geometry and calculate various quantum-chemical properties. nih.gov Such studies can elucidate the thermodynamic driving forces and kinetic barriers for chemical reactions involving these compounds. grafiati.com While general methodologies for predicting thermodynamic properties of organic compounds through computational models exist, specific, detailed theoretical studies focusing solely on the thermodynamic parameters (such as enthalpy of formation, Gibbs free energy, and entropy) of the parent compound this compound are not extensively detailed in the currently reviewed literature. However, the thermodynamic parameters (ΔH and ΔS) for the binding of 7-hydroxycoumarin derivatives to proteins have been determined experimentally and supported by computational approaches, indicating that hydrophobic forces often play a dominant role in the interaction process. tandfonline.com

In Silico Investigations for Biological Activity Research

In silico methods are pivotal in modern drug discovery, allowing for the rapid screening and characterization of potential drug candidates. Derivatives of this compound have been the subject of numerous such investigations to predict and understand their biological activities.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand and its protein target. Numerous studies have employed molecular docking to investigate the potential of 4-hydroxycoumarin derivatives as inhibitors of various enzymes.

For instance, docking studies have been performed on 4-hydroxycoumarin derivatives against targets such as:

Cyclin-dependent kinase 8 (CDK-8): This enzyme is involved in the cell cycle, and docking studies have shown that 4-hydroxycoumarin enamines have good binding affinities with this protein, consistent with their experimental anti-tumor activities. nih.gov

E. coli DNA gyrase B: All compounds in a synthesized series of 4-hydroxycoumarin derivatives exhibited good binding energies against the 24-kDa DNA gyrase B fragment from E. coli. researchgate.net

HIV-1 Protease: The interaction of synthesized 4-hydroxycoumarin derivatives with the active site of HIV-1 protease was investigated, revealing that interactions are primarily mediated by hydrogen bonding and van der Waals forces. nih.gov

Glucosamine-6-Phosphate Synthase (GlcN-6-P): Fused coumarin derivatives have been studied as potential inhibitors of this enzyme, with docking simulations used to identify the best conformation based on the lowest binding energy. tandfonline.com

SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents, coumarin derivatives have been docked into the active site of the SARS-CoV-2 main protease, targeting the Cys-His catalytic dyad. nih.gov

Human Carbonic Anhydrase IX (hCA-IX): To rationalize antitumor activity, coumarin-neurotransmitter derivatives were docked at the binding site of the hCA-IX receptor. mdpi.com

These studies typically utilize software like AutoDock Vina or modules within suites like Schrödinger and MOE to perform the simulations. tandfonline.comnih.govnih.gov

Prediction of Protein-Ligand Binding Energies

A key output of molecular docking simulations is the binding energy, which estimates the strength of the interaction between the ligand and the protein. A more negative binding energy generally indicates a more stable and favorable interaction. These calculations are crucial for ranking potential drug candidates. For 4-hydroxycoumarin derivatives, binding energies have been calculated against a wide array of protein targets. researchgate.netnih.gov

The London ΔG and GBVI/WSA ΔG scoring functions are examples of methods used to estimate the free energy of ligand binding during docking calculations. nih.gov Beyond standard docking scores, more rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energies of protein-ligand complexes from molecular dynamics simulation trajectories. nih.govniscpr.res.in These methods account for factors like electrostatic interactions, van der Waals forces, and solvation energies to provide a more accurate prediction of binding affinity. mdpi.comniscpr.res.in

Below is a table summarizing the predicted binding energies for various 4-hydroxycoumarin derivatives against different protein targets as reported in the literature.

| Derivative Class | Protein Target | Range of Binding Energies (kcal/mol) |

| 3-Formyl-4-hydroxycoumarin Enamines | Cyclin-dependent kinase 8 (CDK-8) | Up to -6.8 |

| Various 4-hydroxycoumarin amides | E. coli DNA gyrase B (1KZN) | -4.46 to -5.70 |

| Substituted 4-hydroxycoumarins | HIV-1 Protease (1EBY) | -6.17 to -7.04 |

| Fused coumarin derivatives | Glucosamine 6-Phosphate Synthase (2VF5) | -7.9 to -8.5 |

| Various coumarin derivatives | SARS-CoV-2 Main Protease (6Y2E) | -5.3 to -7.2 |

| Coumarin-neurotransmitter hybrids | Human Carbonic Anhydrase IX | Not explicitly stated in kcal/mol, but electrostatic contributions were significant. |

This table is a compilation of data from multiple sources and is intended for illustrative purposes. nih.govresearchgate.netnih.govtandfonline.comnih.govmdpi.com The specific values depend on the exact ligand structure, software, and scoring function used.